ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, a triazole ring, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Construction of the Triazole Ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole.
Triazole Derivatives: Compounds such as Fluconazole and Voriconazole.
Uniqueness
ETHYL 2-{[5-(1-BENZOTHIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combined benzothiophene and triazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[[5-(1-benzothiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-3-20-13(19)9-22-15-17-16-14(18(15)2)11-8-21-12-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJECPXGIFPSRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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